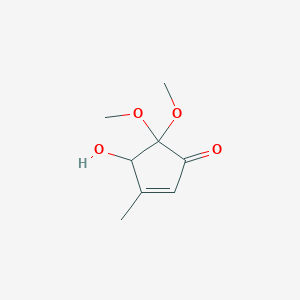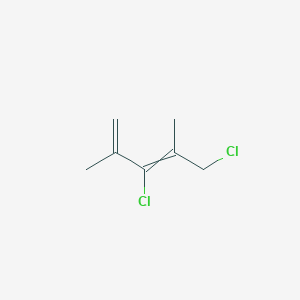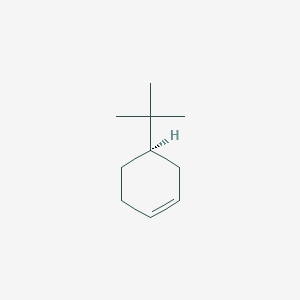
Cyclohexene, 4-(1,1-dimethylethyl)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(1,1-dimethylethyl)-, ®-, also known as 4-tert-Butylcyclohexene, is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, where a tert-butyl group is attached to the fourth carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- can be achieved through several methods. One common approach involves the alkylation of cyclohexene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- often involves catalytic hydrogenation of 4-tert-butylphenol followed by dehydrogenation. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-tert-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 4-tert-butylcyclohexanol, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 4-tert-Butylcyclohexanone
Reduction: 4-tert-Butylcyclohexanol
Substitution: Various substituted cyclohexenes depending on the reagents used
Applications De Recherche Scientifique
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biological oxidation processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexene, 4-tert-butyl-
- 4-tert-Butyl-1-cyclohexene
- 4-tert-Butylcyclohexene
- 4-tertiary-Butylcyclohexene
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This compound’s reactivity and applications differ from other similar compounds, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
61062-50-8 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
(4R)-4-tert-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
PJTMQLHFQYFBBB-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CCC=CC1 |
SMILES canonique |
CC(C)(C)C1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


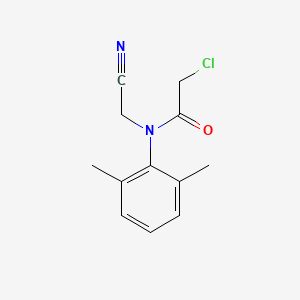
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)
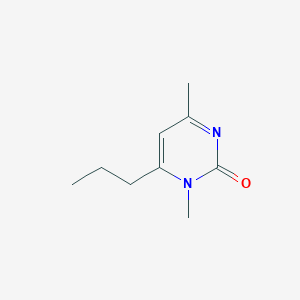
![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
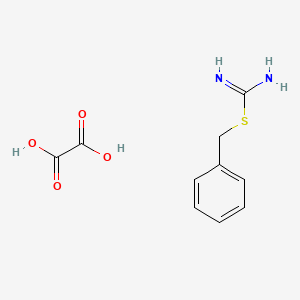

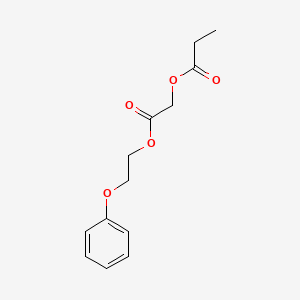
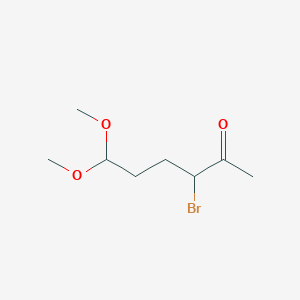

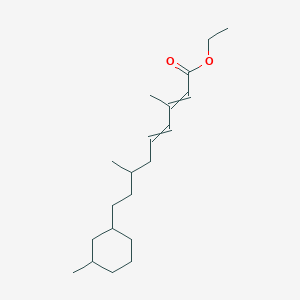
![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
